

An In-depth Technical Guide to Diethyl 4-(diphenylamino)benzylphosphonate

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Compound of Interest

Compound Name: Diethyl 4-(diphenylamino)benzylphosphonate

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Introduction

Diethyl 4-(diphenylamino)benzylphosphonate is an organophosphorus compound belonging to the class of benzylphosphonates. This guide provides a comprehensive overview of its physicochemical properties, available experimental protocols for related compounds, and a summary of the biological activities observed in the broader class of benzylphosphonates. Due to the limited availability of public data specifically for **Diethyl 4-(diphenylamino)benzylphosphonate**, this document also includes comparative data for the parent compound, diethyl benzylphosphonate, to provide a contextual baseline for its expected characteristics.

Physicochemical Properties

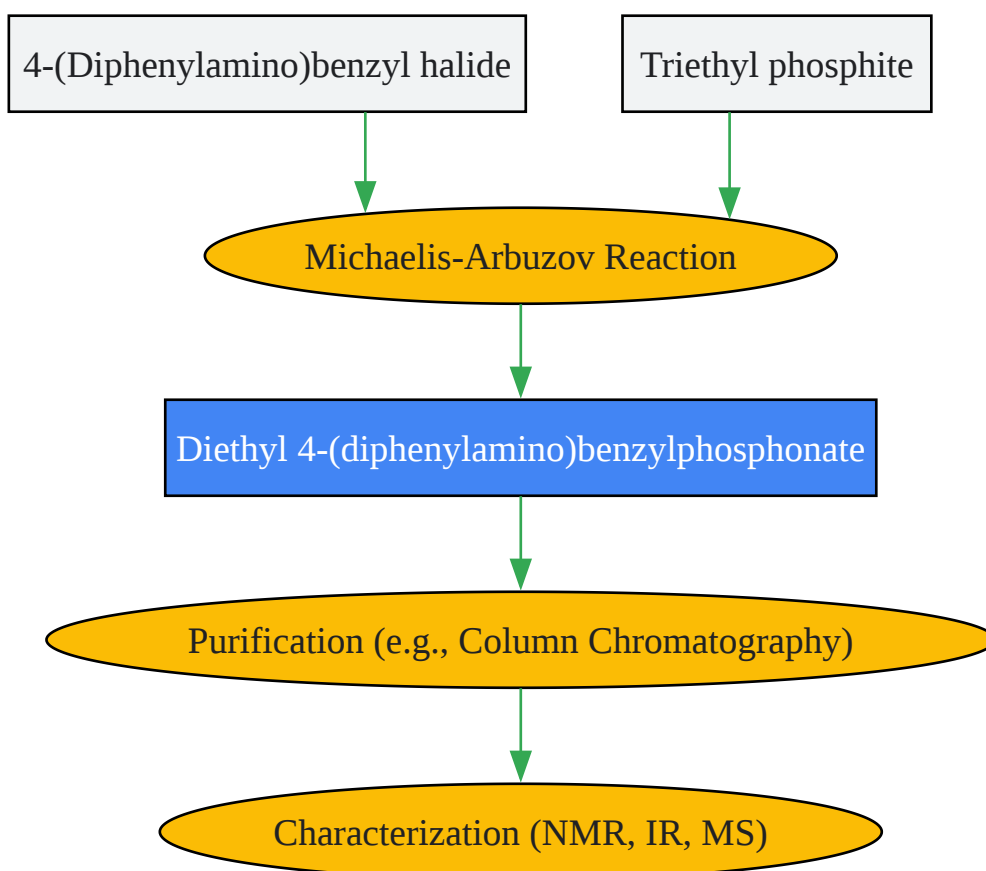
The known physicochemical properties of **Diethyl 4-(diphenylamino)benzylphosphonate** are summarized in the table below. For comparative purposes, the properties of the unsubstituted diethyl benzylphosphonate are also included.

Property	Diethyl 4-(diphenylamino)benzylphosphonate	Diethyl benzylphosphonate (for comparison)
Molecular Formula	C23H26NO3P	C11H17O3P[1][2]
Molecular Weight	395.43 g/mol	228.22 g/mol [1]
Melting Point	82-84 °C	Not applicable (liquid at room temperature)
Boiling Point	Data not available	106-108 °C at 1 mmHg[3]
Density	1.163 ± 0.06 g/cm ³ (at 20°C)	1.095 g/mL at 25 °C[3]
Refractive Index	Data not available	n ₂₀ /D 1.497[3]
Solubility	Data not available	Insoluble in water.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Diethyl 4-(diphenylamino)benzylphosphonate** is not readily available in the reviewed literature, the synthesis of benzylphosphonates is commonly achieved through the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a benzyl halide with a trialkyl phosphite.

A plausible synthetic route for **Diethyl 4-(diphenylamino)benzylphosphonate** would involve the reaction of 4-(diphenylamino)benzyl chloride or bromide with triethyl phosphite. The general workflow for such a synthesis is depicted below.



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Caption: General workflow for the synthesis of **Diethyl 4-(diphenylamino)benzylphosphonate**.

General Experimental Protocol for Benzylphosphonate Synthesis (by Analogy)

The following is a generalized protocol for the synthesis of diethyl benzylphosphonate, which can be adapted for the synthesis of the title compound.

Materials:

- Benzylphosphonic acid[4]
- Triethyl orthoacetate[4]
- Hexanes

- Ethyl acetate

Procedure:

- A mixture of benzylphosphonic acid (1 mmol) and triethyl orthoacetate (30 mmol) is heated at 90 °C overnight.[4]
- The reaction progress is monitored by ^{31}P NMR spectroscopy.[4]
- Upon completion, the excess triethyl orthoacetate is removed by evaporation under reduced pressure.[4]
- The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[4]

Spectral Data

Specific spectral data (^1H NMR, ^{13}C NMR, ^{31}P NMR, IR, and Mass Spectrometry) for **Diethyl 4-(diphenylamino)benzylphosphonate** are not available in the public domain. However, representative spectral data for the unsubstituted diethyl benzylphosphonate are provided for reference.

^1H NMR (DMSO- d_6 , 400 MHz): δ 7.39–7.14 (m, 5H), 3.94 (dq, $J_{\text{H-P}} = 7.9$, $J_{\text{H-H}} = 7.0$, 4H), 3.21 (d, $J_{\text{H-P}} = 21.6$ Hz, 2H), 1.16 (t, $J_{\text{H-H}} = 7.0$ Hz, 6H).

^{13}C NMR (DMSO- d_6 , 101 MHz): δ 132.3 (d, $J_{\text{C-P}} = 9.0$ Hz), 129.7 (d, $J_{\text{C-P}} = 6.6$ Hz), 128.2 (d, $J_{\text{C-P}} = 3.0$ Hz), 126.4 (d, $J_{\text{C-P}} = 3.4$ Hz), 61.3 (d, $J_{\text{C-P}} = 6.5$ Hz), 32.3 (d, $J_{\text{C-P}} = 135.1$ Hz), 16.1 (d, $J_{\text{C-P}} = 5.8$ Hz).

^{31}P NMR (DMSO- d_6 , 162 MHz): δ 26.5.

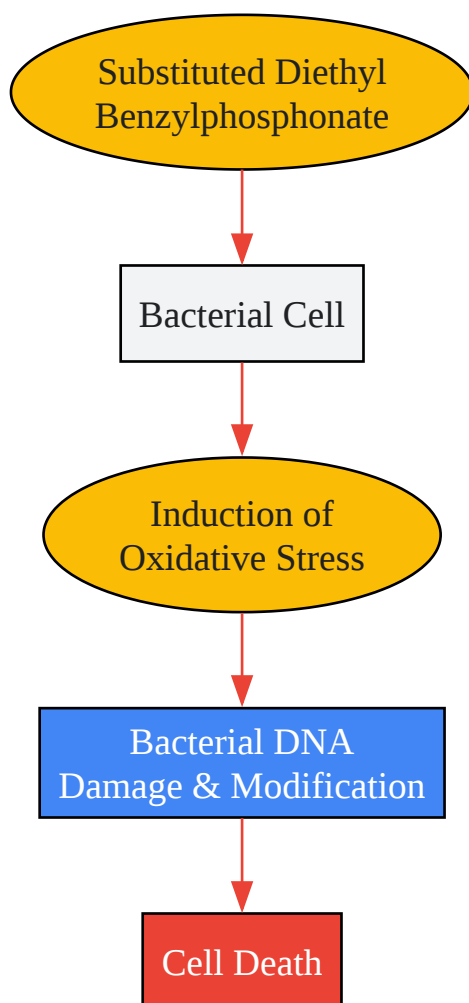
IR Spectrum (Neat): Key absorptions for diethyl benzylphosphonate are expected for P=O , P-O-C , and C-H bonds.

Mass Spectrometry (EI): The mass spectrum of diethyl benzylphosphonate shows a molecular ion peak corresponding to its molecular weight.

Biological Activity and Potential Mechanism of Action

While no specific biological studies on **Diethyl 4-(diphenylamino)benzylphosphonate** have been identified, the broader class of diethyl benzylphosphonate derivatives has been investigated for various biological activities.

Notably, several substituted diethyl benzylphosphonates have demonstrated significant antimicrobial activity, particularly against strains of *Escherichia coli*.^[5] The proposed mechanism of action for some of these compounds involves the induction of high oxidative stress within bacterial cells, leading to damage and modification of bacterial DNA.^[6] This is supported by studies showing changes in DNA topology and susceptibility to enzymes that recognize oxidized DNA bases.^[4]



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Caption: Proposed mechanism of antimicrobial action for some benzylphosphonates.

Furthermore, other studies have explored the role of benzylphosphonate derivatives as enzyme inhibitors. For instance, certain analogues have been investigated as inhibitors of lipoprotein lipase.[7] The diphenylamino moiety in the title compound may confer specific interactions with biological targets, a hypothesis that warrants further investigation.

Conclusion

Diethyl 4-(diphenylamino)benzylphosphonate is a molecule of interest with defined physicochemical properties. While specific experimental data for its synthesis and detailed spectral and biological characterization are currently limited in the public domain, this guide provides a framework for its potential synthesis, characterization, and likely areas of biological activity based on related compounds. Further research is needed to fully elucidate the properties and potential applications of this specific compound in drug development and other scientific fields. Professionals in the field are encouraged to use the provided information as a foundation for further investigation into this and related molecules.

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